N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5, a pyridazinone core with a phenyl group at position 3, and an acetamide linker bridging these moieties. This structural architecture positions it within the broader class of thiazole and pyridazine derivatives, which are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
The compound’s thiazole ring contributes to its ability to interact with biological targets through hydrogen bonding and π-π stacking, while the pyridazinone moiety enhances metabolic stability and solubility. The phenyl substituent on the pyridazine ring may further modulate electronic and steric properties, influencing binding specificity .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-12(2)24-17(18-11)19-15(22)10-21-16(23)9-8-14(20-21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIMLZGMYKEWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of Dimethyl Groups: The 4,5-dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and undergoing cyclization reactions.
Coupling of Thiazole and Pyridazine Rings: The two rings are coupled through a condensation reaction, typically using acylating agents to form the final acetamide linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of this compound can be contextualized by comparing it to structurally related derivatives. Key analogues and their distinguishing features are summarized below:
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Thiophen-2-yl substituent instead of phenyl | Antimicrobial, potential enzyme inhibition | Thiophene’s electron-rich nature may enhance binding to sulfur-containing enzyme active sites . |
| N-(4,5-Dimethylthiazolylidene)acetamide | Lacks pyridazinone core | Antimicrobial | Simplified structure reduces metabolic stability and target selectivity . |
| N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Benzothiazole ring with methylsulfonyl group | Broad-spectrum antimicrobial | Methylsulfonyl group increases hydrophilicity and potential for sulfotransferase interactions . |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide | Chlorophenyl and methoxybenzothiazole substituents | Enhanced anticancer activity | Chlorine atom improves lipophilicity and membrane permeability . |
Pharmacological Implications
- Phenyl vs. Thiophene Substituents : Replacing the phenyl group with thiophen-2-yl (as in ) introduces a sulfur atom, which may alter electron distribution and enhance interactions with cysteine-rich protein targets. This substitution correlates with shifted activity from anticancer (phenyl) to antimicrobial (thiophene) .
- Methylsulfonyl and Halogen Modifications : Addition of methylsulfonyl () or chlorine () groups improves solubility and target affinity, respectively. These modifications highlight the balance between hydrophilicity and lipophilicity in drug design .
- Core Heterocycle Variations : Analogues with benzothiazole () or benzo[d]thiazole () instead of thiazole show expanded bioactivity profiles, likely due to increased planarity and van der Waals interactions with hydrophobic enzyme pockets .
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential for various biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 349.41 g/mol. The structure features a thiazole ring and a pyridazine moiety, which are known to contribute to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S |
| Molecular Weight | 349.41 g/mol |
| CAS Number | 1282103-83-6 |
| IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various bacteria and fungi. In vitro assays demonstrated that these compounds inhibit the growth of pathogenic microorganisms by disrupting their cellular processes.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. A study found that thiazole-based derivatives exhibited significant COX inhibitory activity, suggesting that the incorporation of thiazole into the structure enhances anti-inflammatory effects .
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the phenyl group in the pyridazine structure appears to enhance cytotoxicity against specific cancer types.
Study 1: Antimicrobial Evaluation
A study conducted by Baytaş et al. synthesized several thiazole-pyridazine hybrids and evaluated their antimicrobial activity against standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Mechanism
In another research effort focused on COX inhibition, it was found that specific substitutions on the thiazole ring significantly increased anti-inflammatory potency. The study highlighted how electron-donating groups could enhance COX inhibitory action, correlating with structural modifications in this compound .
Study 3: Anticancer Activity
A recent publication reported on the synthesis of various pyridazine derivatives and their evaluation against different cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also triggered apoptotic pathways in human breast cancer cells.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how are key intermediates characterized?
Answer:
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives or condensation reactions with α-halo ketones. Catalysts like copper acetate may be used for azide-alkyne cycloadditions to attach substituents (e.g., phenyl groups) .
- Step 2: Coupling of the pyridazinone moiety using nucleophilic substitution or amidation. For example, reacting 2-chloroacetamide intermediates with pyridazinone derivatives under reflux in polar solvents (e.g., DMF) .
- Step 3: Final purification via recrystallization (ethanol/water mixtures) or column chromatography .
Characterization of Intermediates:
- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR: ¹H/¹³C NMR verifies regiochemistry and substituent positions. For example, aromatic protons in the pyridazine ring appear as distinct doublets (δ 7.2–8.4 ppm) .
- Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
Basic: Which spectroscopic and computational methods are essential for structural elucidation and purity assessment?
Answer:
-
Core Techniques:
- ¹H/¹³C NMR: Assigns proton environments (e.g., thiazole methyl groups at δ 2.3–2.5 ppm) and carbon connectivity .
- IR Spectroscopy: Identifies carbonyl (C=O) and amide (N-H) bonds critical for confirming the acetamide-thiazole linkage .
- HPLC: Ensures >95% purity by quantifying residual solvents or unreacted intermediates .
-
Advanced Computational Tools:
- Molecular Docking: Predicts binding modes with biological targets (e.g., enzymes like elastase) using software such as AutoDock Vina .
- DFT Calculations: Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Advanced: What is the hypothesized mechanism of action for this compound, and how can its biological interactions be validated experimentally?
Answer:
Hypothesized Mechanisms:
- Enzyme Inhibition: The thiazole and pyridazine moieties may act as competitive inhibitors for proteases (e.g., human leukocyte elastase) by mimicking peptide substrates .
- Receptor Modulation: The acetamide group could hydrogen-bond to active sites of kinases or GPCRs .
Experimental Validation:
- Biochemical Assays:
- IC₅₀ Determination: Dose-response curves using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for elastase) .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) .
- Structural Studies:
- X-ray Crystallography: Resolves ligand-protein co-crystal structures to identify critical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
